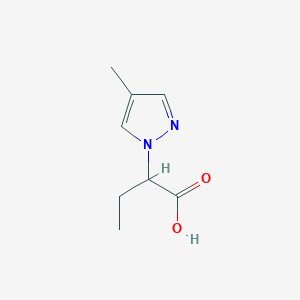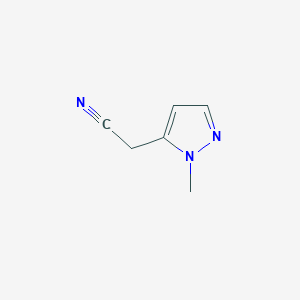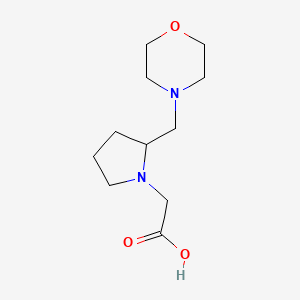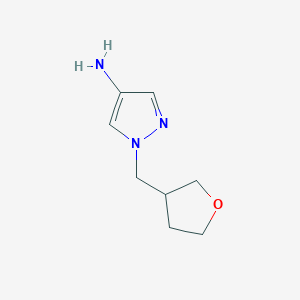
(2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic molecule that may be related to various research efforts in the field of medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, similar compounds with difluorophenyl and pyrrol groups have been studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was synthesized as a bioisostere of an aldose reductase inhibitor, indicating that such compounds can be strategically designed for enhanced biological activity . Another study optimized the synthesis of (2,4-dinitrophenyl)(phenyl)methanone from toluene, which suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including NMR, IR, MS, and single-crystal X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, conformation, and the presence of specific functional groups, which are crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
The related compounds have been synthesized through reactions such as substitution reactions, indicating that the functional groups present in these molecules are reactive and can be modified to produce derivatives with potentially different properties . The reactivity of such compounds can be further explored to understand the chemical reactions they may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the crystal structure of a related compound exhibits both inter and intramolecular hydrogen bonds, which can affect its solubility and stability . The thermal properties have been studied using thermogravimetric analysis, revealing that the structure is stable within a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, are also important as they can give insights into the reactivity and potential applications of the compound .
科学的研究の応用
One-Pot Synthesis Methods
- An efficient one-pot synthetic procedure was developed for pyrrole derivatives, highlighting the economic and practical value of such methods in producing compounds similar to (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. This approach emphasizes the importance of economical and efficient synthesis routes in chemical research (Kaur & Kumar, 2018).
Crystallographic and Conformational Analyses
- Studies involving compounds with similar molecular structures have focused on their synthesis, followed by crystallographic and conformational analyses using techniques like X-ray diffraction and density functional theory (DFT). These methods are crucial for understanding the molecular structure and properties of such compounds (Huang et al., 2021).
Biological Activity Exploration
- Research on compounds with similar structures includes exploring their potential biological activities. For example, studies on analogs have examined their antimicrobial properties, revealing the significance of molecular structure in determining biological activity (Kumar et al., 2012).
Theoretical and Computational Chemistry
- Theoretical and computational studies, like molecular docking and quantum chemical calculations, have been employed to predict the properties and potential applications of compounds with structures akin to (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. These studies offer insights into the electronic structure and reactivity of such compounds (Sivakumar et al., 2021).
Material Science Applications
- The development of new monomers for creating poly(arylene ether sulfone)s demonstrates the relevance of similar difluoro aromatic ketones in material science, particularly in the context of preparing polymers with specific properties like conductivity and stability (Shi et al., 2017).
将来の方向性
特性
IUPAC Name |
(2,4-difluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKKKLKNJVPGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643507 |
Source


|
| Record name | (2,4-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898749-58-1 |
Source


|
| Record name | Methanone, (2,4-difluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)
![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)


![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)
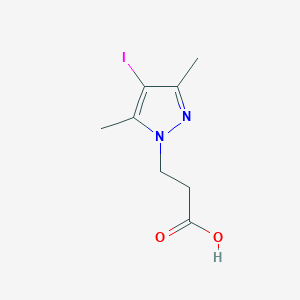
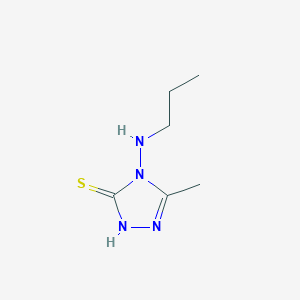
![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)
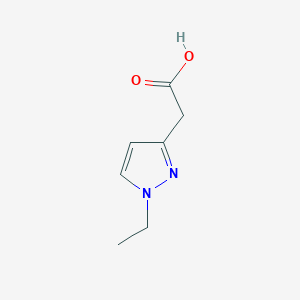
![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)
